molecular formula C13H14N2O4S B2442407 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034524-24-6

3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2442407
CAS No.: 2034524-24-6
M. Wt: 294.33
InChI Key: LFJCORADSXGFCI-UHFFFAOYSA-N
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Description

3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a thiophene ring, a piperidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a piperidine derivative.

    Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of a suitable precursor to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to form hydroxyl derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the piperidine and oxazolidine-2,4-dione moieties can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.

    Oxazolidine-2,4-dione Derivatives: Compounds such as oxazolidine-2,4-dione itself.

Uniqueness

3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-11-8-19-13(18)15(11)9-3-5-14(6-4-9)12(17)10-2-1-7-20-10/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJCORADSXGFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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